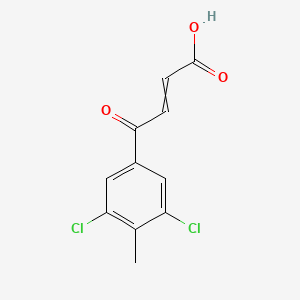
4-(3,5-Dichloro-4-methylphenyl)-4-oxobut-2-enoic acid
Cat. No. B8615229
M. Wt: 259.08 g/mol
InChI Key: YYPMNAFAAFHBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04603201
Procedure details


10.2 g (0.1 mole) of acetic anhydride were added to 9.3 g (0.1 mole) of glyoxylic acid monohydrate and the mixture was heated, with stirring, on an oil bath at 60° C. for 10 minutes to obtain a homogeneous solution. To this solution were added, in turn, 20.3 g (0.1 mole) of 3,5-dichloro-4-methylacetophenone, prepared as described in step (a) above, 28.8 g of acetic acid and a catalytic amount (300 mg) of concentrated sulphuric acid, whilst ice-cooling. The mixture was then heated, with stirring, on an oil bath at 105°-110° C. for 2 hours, after which it was cooled and 100 ml of diisopropyl ether were added. The mixture was stirred and the resulting crystals were collected by filtration and washed first with water and then with a small amount of diisopropyl ether, after which they were dried to give 20.8 g (yield 80.3%) of the desired 4-(3,5-dichloro-4-methylphenyl)-4-oxo-2-butenoic acid, melting at 206°-216° C.






Yield
80.3%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5](=[O:7])[CH3:6])(=O)C.O.C(O)(=O)C=O.[CH3:14][C:15]1[C:20]([Cl:21])=[CH:19][C:18]([C:22]([CH3:24])=[O:23])=[CH:17][C:16]=1[Cl:25].C(OC(C)C)(C)C>S(=O)(=O)(O)O.C(O)(=O)C>[Cl:21][C:20]1[CH:19]=[C:18]([C:22](=[O:23])[CH:24]=[CH:6][C:5]([OH:4])=[O:7])[CH:17]=[C:16]([Cl:25])[C:15]=1[CH3:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1Cl)C(=O)C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, on an oil bath at 60° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a homogeneous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, on an oil bath at 105°-110° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after which it was cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed first with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with a small amount of diisopropyl ether, after which they were dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1C)Cl)C(C=CC(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g | |
| YIELD: PERCENTYIELD | 80.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
